molecular formula C25H17BrN4O B11622723 6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11622723
M. Wt: 469.3 g/mol
InChI Key: BFBRLSDBEUYOMT-UHFFFAOYSA-N
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Description

6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound is part of the pyrano[2,3-c]pyrazole family, known for their significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis using aryl aldehydes, malononitrile, and 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one in the presence of a catalyst such as CoCeO2 nanoparticles . This method is environmentally friendly, offering high yields and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and multi-component reactions are likely to be employed to ensure efficiency and sustainability. The use of reusable and heterogeneous catalysts in aqueous media is a promising approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, inhibiting the replication and transcription processes, which is crucial for its anticancer and antimicrobial activities . Additionally, it may inhibit specific enzymes or receptors, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromophenyl group, in particular, plays a crucial role in its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H17BrN4O

Molecular Weight

469.3 g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C25H17BrN4O/c26-18-13-11-16(12-14-18)21-20(15-27)24(28)31-25-22(21)23(17-7-3-1-4-8-17)29-30(25)19-9-5-2-6-10-19/h1-14,21H,28H2

InChI Key

BFBRLSDBEUYOMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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